Licarbazepine - 29331-92-8

Licarbazepine

Catalog Number: EVT-272881
CAS Number: 29331-92-8
Molecular Formula: C15H14N2O2
Molecular Weight: 254.28 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Licarbazepine is the pharmacologically active metabolite of the antiepileptic drugs oxcarbazepine and eslicarbazepine acetate. It exists as two enantiomers: S-licarbazepine and R-licarbazepine. [] S-licarbazepine is the major active metabolite of eslicarbazepine acetate, accounting for approximately 95% of circulating metabolites. [] In contrast, oxcarbazepine is metabolized to both S-licarbazepine and R-licarbazepine. [, , ] Both enantiomers are considered pharmacologically active, but S-licarbazepine appears to have a higher efficacy and a more favorable pharmacokinetic profile. [, ] Licarbazepine is primarily used in scientific research to study its anticonvulsant properties and potential therapeutic applications in epilepsy and other neurological disorders. [, , , ]

Eslicarbazepine Acetate

Compound Description: Eslicarbazepine acetate (ESL) is a prodrug that is rapidly and extensively metabolized to eslicarbazepine (S-licarbazepine), its major active metabolite. [, , , ] It is a third-generation antiepileptic drug (AED) used as adjunctive therapy for partial-onset seizures. [, , ] ESL acts by blocking voltage-gated sodium channels, primarily targeting rapidly firing neurons associated with epileptic discharges. [] It is designed to avoid producing the toxic epoxide metabolites associated with carbamazepine. [] ESL demonstrates dose-proportional pharmacokinetics and is generally well-tolerated. [, ]

Relevance: Eslicarbazepine acetate is the prodrug of S-licarbazepine. [, , ] After oral administration, ESL is rapidly hydrolyzed to S-licarbazepine, which is primarily responsible for the pharmacological activity. [, ]

Eslicarbazepine (S-licarbazepine)

Compound Description: Eslicarbazepine (S-licarbazepine or S-Lic) is the pharmacologically active metabolite of eslicarbazepine acetate and a major metabolite of oxcarbazepine. [, , , ] It is a single enantiomer [(S)-(-)-10-acetoxy-10,11-dihydro-5H-dibenz[b,f]azepine-5-carboxamide] and acts as a voltage-gated sodium channel blocker. [, ] Eslicarbazepine is the main active component contributing to the anticonvulsant effects of both ESL and oxcarbazepine. [, , , ]

Relevance: Eslicarbazepine is the S-enantiomer of licarbazepine. [, , ] It is the primary active metabolite of eslicarbazepine acetate and a significant metabolite of oxcarbazepine. [, , ]

R-licarbazepine

Compound Description: R-licarbazepine (R-Lic) is the pharmacologically active R-enantiomer of licarbazepine and a minor metabolite of both eslicarbazepine acetate and oxcarbazepine. [, , , , ] While it contributes to the overall anticonvulsant effect, R-licarbazepine is present in lower concentrations compared to S-licarbazepine. [, , ]

Relevance: R-licarbazepine is the R-enantiomer of licarbazepine. [, , , ] It is a minor metabolite of both eslicarbazepine acetate and oxcarbazepine, unlike eslicarbazepine, which is the major active metabolite of ESL. [, , ]

Relevance: Oxcarbazepine is a structural analog of licarbazepine, and it is metabolized to both S-licarbazepine and R-licarbazepine, which are the enantiomers of licarbazepine. [, , ]

Carbamazepine

Compound Description: Carbamazepine (CBZ) is a first-generation antiepileptic drug that shares the dibenzazepine nucleus with oxcarbazepine and eslicarbazepine acetate. [, , ] It is metabolized to carbamazepine-10,11-epoxide, which can contribute to clinical toxicity. [, ] While effective in treating epilepsy, carbamazepine has a higher potential for drug interactions and adverse effects compared to newer-generation AEDs like ESL. [, ]

Relevance: Carbamazepine-10,11-epoxide is a metabolite of carbamazepine, a structural analog of licarbazepine. [, ] The absence of this epoxide metabolite in licarbazepine's metabolic pathway contributes to its improved safety profile. [, ]

10,11-trans-Dihydroxy-10,11-dihydro-carbamazepine (trans-diol)

Compound Description: 10,11-trans-Dihydroxy-10,11-dihydro-carbamazepine (trans-diol) is a metabolite of oxcarbazepine and carbamazepine. [] It is considered pharmacologically inactive. []

Relevance: 10,11-trans-Dihydroxy-10,11-dihydro-carbamazepine is a metabolite of oxcarbazepine, which is metabolized to licarbazepine. [, ]

Overview

Licarbazepine is a chemical compound that belongs to the class of dibenzazepines. Specifically, it is a racemic mixture containing two enantiomers: (S)-(+)-licarbazepine and (R)-(-)-licarbazepine. The (S)-enantiomer, known as eslicarbazepine, is pharmacologically active and has been developed as an anticonvulsant medication for the treatment of epilepsy. Licarbazepine is structurally related to oxcarbazepine, which itself is an established antiepileptic drug.

Source and Classification

Licarbazepine is synthesized from oxcarbazepine through various chemical processes. It falls under the category of antiepileptic drugs and is classified as a sodium channel blocker, which helps stabilize neuronal membranes and prevent excessive neuronal firing.

Synthesis Analysis

Methods and Technical Details

The synthesis of licarbazepine can be accomplished through several methods:

  1. Asymmetric Reduction: One prominent method involves the asymmetric reduction of oxcarbazepine using microbial catalysts such as Saccharomyces cerevisiae. This process yields (S)-licarbazepine with high enantiomeric purity .
  2. Enzymatic Hydrolysis: Another method utilizes lipase-catalyzed hydrolysis of racemic licarbazepine esters, allowing for the selective formation of (R)-licarbazepine . This approach benefits from the stereoselectivity of lipases, which can preferentially hydrolyze one enantiomer over the other.
  3. Chiral Catalysis: Recent advancements have introduced chiral ruthenium catalysts in the preparation of eslicarbazepine and its acetate form, enhancing the efficiency and selectivity of the synthesis .

Reaction Equations

The general reaction for the synthesis can be represented as follows:

OxcarbazepineReductionLicarbazepine\text{Oxcarbazepine}\xrightarrow{\text{Reduction}}\text{Licarbazepine}
Molecular Structure Analysis

Structure and Data

Licarbazepine has a complex molecular structure characterized by a dibenzazepine core. The chemical formula for licarbazepine is C15H15N3OC_{15}H_{15}N_{3}O, with a molecular weight of approximately 253.3 g/mol. The structure includes:

  • A dibenzene ring system.
  • A nitrogen atom within a seven-membered ring.
  • An amide functional group that contributes to its pharmacological activity.
Chemical Reactions Analysis

Reactions and Technical Details

Licarbazepine undergoes several chemical reactions that are crucial for its synthesis and functionalization:

  1. Reduction Reactions: The conversion of oxcarbazepine to licarbazepine typically involves reduction reactions facilitated by reducing agents such as sodium borohydride .
  2. Esterification: Licarbazepine can be converted into its acetate form through esterification reactions with acetic anhydride, yielding eslicarbazepine acetate .
  3. Hydrolysis: The hydrolysis of licarbazepine esters using lipases allows for the selective formation of enantiomers, enhancing its utility in pharmaceutical applications .
Mechanism of Action

Process and Data

Licarbazepine exerts its pharmacological effects primarily by blocking voltage-gated sodium channels in neuronal cells. This action stabilizes the neuronal membrane, reducing excitability and preventing seizure activity. The mechanism can be summarized as follows:

  1. Binding to Sodium Channels: Licarbazepine binds to the inactivated state of sodium channels, prolonging their inactivation period.
  2. Reduction of Neuronal Firing: By stabilizing these channels, licarbazepine effectively reduces the frequency and intensity of neuronal firing, mitigating seizure episodes.
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Licarbazepine is typically a white to off-white solid.
  • Melting Point: The melting point ranges between 182-183 °C.
  • Solubility: It is soluble in organic solvents such as ethanol and methanol but has limited solubility in water.

Chemical Properties

  • Chemical Stability: Licarbazepine exhibits stability under standard laboratory conditions but may degrade under extreme pH or temperature conditions.
  • Reactivity: It participates in typical organic reactions such as reduction, esterification, and hydrolysis.
Applications

Scientific Uses

Licarbazepine is primarily utilized in the field of neurology as an anticonvulsant medication for managing epilepsy. Its effectiveness in controlling partial-onset seizures has made it a valuable addition to treatment regimens for patients with refractory epilepsy. Additionally, research continues into its potential applications in other neurological disorders due to its mechanism of action on sodium channels.

Historical Context and Development of Licarbazepine

Evolution of Anticonvulsant Drug Design Leading to Licarbazepine Discovery

Licarbazepine emerged from systematic efforts to improve the safety and pharmacokinetic profiles of first-generation dibenzazepine anticonvulsants. Carbamazepine (CBZ), discovered in the 1950s, became a gold standard for partial-onset seizures but posed significant challenges: metabolic auto-induction, cytochrome P450 enzyme interactions, and toxic epoxide metabolite formation [7]. Oxcarbazepine (OXC), introduced in the 1980s as a 10-keto analog of CBZ, represented the first major structural optimization. OXC circumvented epoxide-related toxicity via rapid non-oxidative reduction to 10,11-dihydro-10-hydroxy-carbazepine (licarbazepine or MHD) [1] [5].

Licarbazepine itself became the focus of research when studies revealed it as the primary active metabolite responsible for OXC’s therapeutic effects [3] [9]. Crucially, licarbazepine exists as enantiomers: (S)-(+)-licarbazepine (eslicarbazepine) and (R)-(−)-licarbazepine. Early pharmacological studies demonstrated stereoselective activity: the (S)-enantiomer exhibited superior blood-brain barrier penetration, higher potency in blocking voltage-gated sodium channels (VGSCs), and reduced toxicity compared to the (R)-enantiomer [3] [7] [10]. This understanding drove the development of third-generation agents:

  • Eslicarbazepine acetate (ESL): A prodrug specifically hydrolyzed to >95% (S)-licarbazepine [7] [9]
  • Oxcarbazepine: Yields an ~80:20 ratio of (S)- to (R)-licarbazepine [3]

Table 1: Evolution of Dibenzazepine Anticonvulsants

CompoundStructural FeatureMetabolic PathwayKey Limitation Addressed
Carbamazepine5H-dibenz[b,f]azepineCYP450 oxidation → toxic epoxideAutoinduction, drug interactions
Oxcarbazepine10-keto substitutionCytosolic reduction → racemic licarbazepineEpoxide toxicity
Eslicarbazepine acetate10-acetoxy (S)-enantiomer prodrugEsterase hydrolysis → (S)-licarbazepineEnantiomeric purity, potency

Patent Landscape and Intellectual Property Milestones

Licarbazepine-related patents reflect strategic efforts to capitalize on its metabolic advantages and enantiomeric specificity. A pivotal patent, US10912781B2 ("Pharmaceutical Composition Comprising Licarbazepine Acetate"), details formulation innovations for eslicarbazepine acetate (ESL). Key claims include:

  • Granulation Techniques: Use of wet granulation with binders (e.g., polyvinylpyrrolidone, hydroxypropyl methylcellulose) and disintegrants (e.g., croscarmellose sodium, sodium starch glycolate) to enhance dissolution stability [2].
  • Excipient Systems: Specific combinations of disintegrants (3-7% w/w) and lubricants (e.g., magnesium stearate, 0.5-2% w/w) to optimize bioavailability [2].
  • Extended Claims: Coverage of compositions yielding >90% (S)-licarbazepine upon hydrolysis, solidifying enantiomeric exclusivity [2].

Earlier patents (e.g., covering OXC’s synthesis) laid groundwork by establishing licarbazepine’s metabolic generation. However, ESL-focused patents like US10912781B2 represent a shift toward enantiopure prodrug delivery, maximizing therapeutic index and circumventing racemic metabolic inefficiencies [2] [7].

Table 2: Key Patent for Eslicarbazepine Acetate Formulation

Patent NumberTitleAssigneeKey Claims/InnovationsSignificance
US10912781B2Pharmaceutical Composition Comprising Licarbazepine AcetateBIAL-Portela & Cª S.A.Wet granulation with specific binder/disintegrant ratios; Enhanced dissolution profilesSecured commercial exclusivity for optimized ESL delivery

Key Academic and Industrial Contributors to Early Research

Licarbazepine’s development stemmed from synergistic collaborations between academia and industry:

  • Academic Research (Metabolic Characterization):
  • Cecilie Johannessen Landmark & Svein I. Johannessen: Their pharmacokinetic analyses established licarbazepine as OXC’s dominant active metabolite, with low protein binding (<40%) and renal excretion as the primary elimination pathway [3] [6].
  • University of Porto (Portugal): Pioneered studies on licarbazepine enantiomers’ stereoselective pharmacology. Demonstrated (S)-licarbazepine’s higher VGSC-blocking potency and preferential blood-brain barrier penetration versus the (R)-enantiomer [7] [10].

  • Industrial Innovation (Prodrug Development & Formulation):

  • BIAL-Portela & Cª S.A.: The Portuguese pharmaceutical company drove the translational development of eslicarbazepine acetate. Their work included:
  • Designing ESL as an (S)-enantiomer-selective prodrug [7].
  • Developing scalable synthesis and stabilization methods (patented in US10912781B2) [2].
  • Sponsoring pivotal clinical trials for ESL approval [8].
  • Novartis/CIBA-Geigy: Early industrial developers of oxcarbazepine, enabling the first clinical validation of licarbazepine as a therapeutically active metabolite [1] [7].

Properties

CAS Number

29331-92-8

Product Name

Licarbazepine

IUPAC Name

5-hydroxy-5,6-dihydrobenzo[b][1]benzazepine-11-carboxamide

Molecular Formula

C15H14N2O2

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C15H14N2O2/c16-15(19)17-12-7-3-1-5-10(12)9-14(18)11-6-2-4-8-13(11)17/h1-8,14,18H,9H2,(H2,16,19)

InChI Key

BMPDWHIDQYTSHX-UHFFFAOYSA-N

SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O

Solubility

Soluble in DMSO

Synonyms

Licarbazepine; BIA-2-005; GP-47779; LIC-477; LIC-477D; TRI-477; BIA2-005; GP47779; LIC477; LIC477D; TRI477.

Canonical SMILES

C1C(C2=CC=CC=C2N(C3=CC=CC=C31)C(=O)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.